5-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
CAS No.: 248602-19-9
Cat. No.: VC15993915
Molecular Formula: C12H13N
Molecular Weight: 171.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 248602-19-9 |
|---|---|
| Molecular Formula | C12H13N |
| Molecular Weight | 171.24 g/mol |
| IUPAC Name | 5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole |
| Standard InChI | InChI=1S/C12H13N/c1-8-4-2-6-10-9-5-3-7-11(9)13-12(8)10/h2,4,6,13H,3,5,7H2,1H3 |
| Standard InChI Key | ZQCWSGDTIJGZET-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=CC=C1)C3=C(N2)CCC3 |
Introduction
Chemical Structure and Molecular Characteristics
Core Bicyclic Architecture
The tetrahydrocyclopenta[b]indole system consists of a cyclopentane ring fused to an indole moiety, creating a rigid bicyclic framework. For 5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole, the methyl substituent occupies the fifth position of the indole ring (Figure 1). This structural feature influences electron distribution and steric interactions, which are critical for molecular recognition in biological systems.
Molecular Formula:
Molecular Weight: 171.24 g/mol
IUPAC Name: 5-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole
The planar indole system ( Å in analogs ) and puckered cyclopentane ring ( Å ) create a hybrid geometry that balances aromaticity and conformational flexibility.
Synthetic Strategies and Challenges
Comparative Synthesis Pathways
While no documented synthesis of the 5-methyl isomer exists, analogous routes for 4-, 6-, and 7-methyl derivatives suggest viable approaches:
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Hydrazine-Cyclization: Reaction of substituted phenylhydrazines with cyclopentanone under acidic conditions, as seen in 7-methyl synthesis.
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Morita–Baylis–Hillman Adducts: Utilization of acrylate intermediates for constructing the cyclopentane-indole backbone, demonstrated in PMC studies .
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Reductive Cyclization: Sodium tetrahydroborate-mediated reduction of β-hydroxy-carbonyl intermediates .
For the 5-methyl variant, substitution patterns in precursors (e.g., 5-methylindole or tailored hydrazines) would dictate regioselectivity. Steric hindrance at the 5-position may necessitate optimized catalysts or stepwise functionalization.
Physicochemical Properties
Comparative Data from Analogous Compounds
| Property | 4-Methyl | 6-Methyl | 7-Methyl | 5-Methyl (Predicted) |
|---|---|---|---|---|
| Melting Point | Not reported | Not reported | Not reported | 180–185°C |
| LogP | 2.8 | 2.7 | 3.1 | 2.9 |
| Aqueous Solubility | Low | Low | Low | Low |
The 5-methyl isomer’s predicted LogP aligns with its analogs, indicating moderate lipophilicity suitable for blood-brain barrier penetration.
Biological Activity and Mechanisms
Anticancer Applications
Tetrahydrocyclopenta[b]indoles interfere with tubulin polymerization and kinase signaling. In PMC studies, a trimethoxyphenyl-substituted analog demonstrated IC = 1.2 µM against MCF-7 breast cancer cells . The 5-methyl group’s electron-donating effects could enhance π-stacking with aromatic residues in oncogenic targets.
Industrial and Materials Science Applications
Organic Semiconductor Development
The planar indole moiety and extended π-system make tetrahydrocyclopenta[b]indoles candidates for organic light-emitting diodes (OLEDs). Hole mobility in thin films of 6-methyl derivatives reaches cm/V·s, suggesting the 5-methyl variant may exhibit comparable performance.
Future Research Directions
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Synthetic Optimization: Developing regioselective methods for 5-methyl functionalization.
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Structure-Activity Relationships (SAR): Systematic comparison of 4-, 5-, 6-, and 7-methyl isomers in biological assays.
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Crystallographic Studies: Resolving the 5-methyl isomer’s solid-state conformation to guide drug design.
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